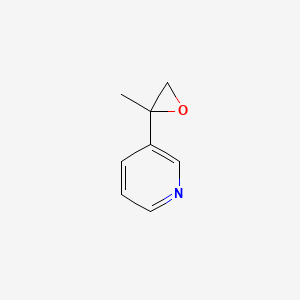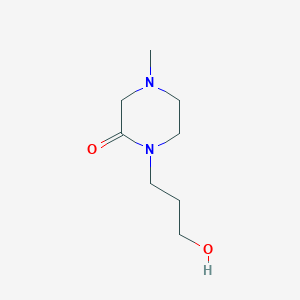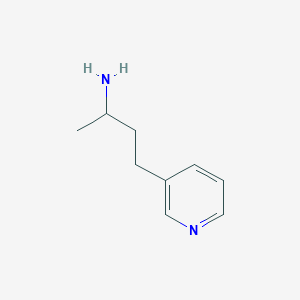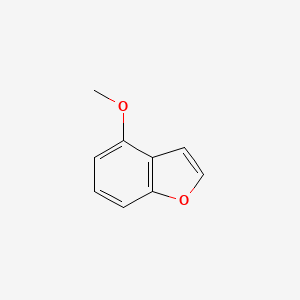
4-(2-Methoxybenzylidene)-2-methyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, fused with a benzylidene group substituted with a methoxy group at the ortho position. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one typically involves the condensation of 2-methoxybenzaldehyde with 2-methyl-4H-oxazol-5-one under basic or acidic conditions. One common method involves the use of piperidine as a catalyst in a solvent such as toluene, where the reaction mixture is heated under reflux . The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the desired oxazole derivative.
Industrial Production Methods
Industrial production of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield . These methods offer advantages such as reduced reaction times, improved energy efficiency, and scalability, making them suitable for industrial applications.
化学反応の分析
Types of Reactions
4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazole ring to its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxazole derivatives with ketone or carboxylic acid functionalities.
Reduction: Reduced oxazole derivatives such as dihydrooxazoles.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
科学的研究の応用
4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of corrosion inhibitors for metals, particularly in acidic environments.
作用機序
The mechanism of action of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.
類似化合物との比較
4-(2’-Methoxybenzylidene)-2-methyl-4H-oxazol-5-one can be compared with other similar compounds, such as:
4-Benzylidene-2-methyl-4H-oxazol-5-one: Lacks the methoxy group, resulting in different reactivity and biological activity.
4-(2’-Methoxybenzylidene)-2-methyl-4H-thiazol-5-one: Contains a sulfur atom instead of oxygen in the ring, which can alter its chemical properties and applications.
N’-(2-Methoxybenzylidene)-4-hydroxybenzohydrazide: A hydrazone derivative with different functional groups, leading to distinct biological activities.
These comparisons highlight the unique structural features and reactivity of 4-(2’-methoxybenzylidene)-2-methyl-4H-oxazol-5-one, making it a valuable compound in various research fields.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-8-13-10(12(14)16-8)7-9-5-3-4-6-11(9)15-2/h3-7H,1-2H3 |
InChIキー |
HSKVPAFMAZDKCS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC2=CC=CC=C2OC)C(=O)O1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Phenylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B8762245.png)
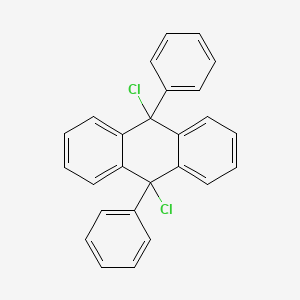
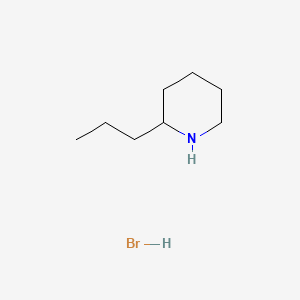



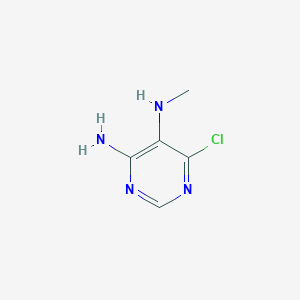
![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)
